molecular formula C25H20ClNO3 B11488144 1-(4-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one

1-(4-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11488144
M. Wt: 417.9 g/mol
InChI Key: KGRYFFCIRSPHFM-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-(1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-(1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The reaction conditions typically include refluxing the reactants in methanol with methanesulfonic acid as the catalyst. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-(1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar compounds to 1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-(1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen.

    Strychnine: An alkaloid used as a pesticide.

These compounds share the indole nucleus but differ in their functional groups and biological activities, highlighting the unique properties of 1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-(1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE.

Properties

Molecular Formula

C25H20ClNO3

Molecular Weight

417.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one

InChI

InChI=1S/C25H20ClNO3/c26-18-12-9-16(10-13-18)15-27-22-8-4-3-7-20(22)25(30,24(27)29)21-14-11-17-5-1-2-6-19(17)23(21)28/h1-10,12-13,21,30H,11,14-15H2

InChI Key

KGRYFFCIRSPHFM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)O

Origin of Product

United States

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